

1-Phenoxy-2-propanol chemical properties and structure

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Compound of Interest

Compound Name: 1-Phenoxy-2-propanol

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1-Phenoxy-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for **1-Phenoxy-2-propanol**. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.

Chemical Identity and Structure

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-phenoxypropan-2-ol
CAS Number	770-35-4
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol [1]
InChI	InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES	CC(O)COc1ccccc1

Physicochemical Properties

1-Phenoxy-2-propanol is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	243 °C[1]
Melting Point	11 °C
Density	1.064 g/mL at 20 °C[1]
Solubility in Water	15.1 g/L at 20 °C
Vapor Pressure	0.02 mmHg at 25 °C
Refractive Index (n _{20/D})	1.523[1]
Flash Point	>110 °C
logP (Octanol-Water Partition Coefficient)	1.41 at 24.1 °C

Synthesis of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.

Synthesis from Phenol and Propylene Oxide

This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.

Materials:

- Phenol
- Propylene oxide
- Solid base catalyst (e.g., KOH on a zeolite carrier)
- Methanol (solvent)
- Nitrogen gas

Procedure:

- A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.
- In a suitable reactor, the solid base catalyst is suspended in methanol.
- A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.
- The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.
- Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.

- The resulting crude **1-phenoxy-2-propanol** is then purified by fractional distillation under reduced pressure.

Synthesis from Phenol and 1-Chloro-2-propanol

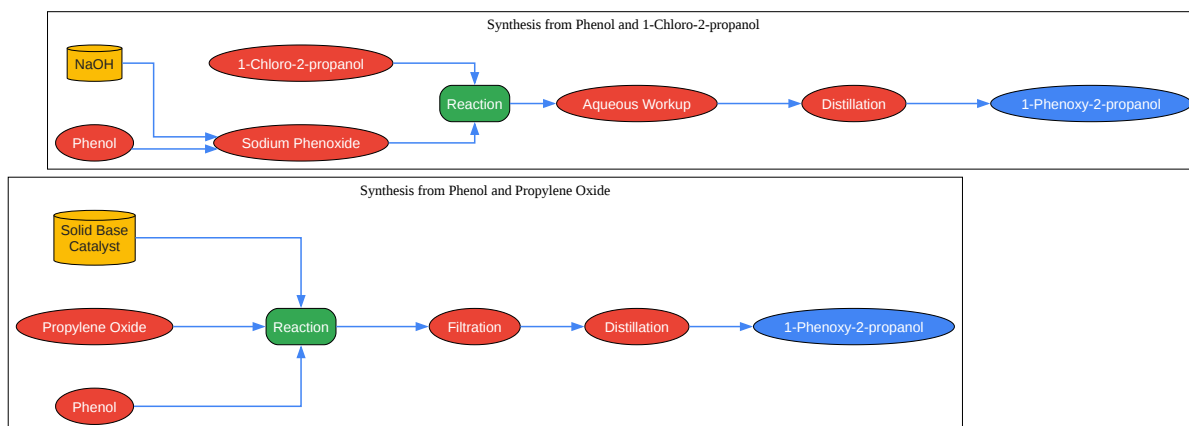
This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.

Materials:

- Phenol
- 1-Chloro-2-propanol
- Sodium hydroxide (or other suitable base)
- Solvent (e.g., water, or a water-insoluble organic solvent)

Procedure:

- Phenol is dissolved in the chosen solvent in a reaction vessel.
- A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.
- 1-Chloro-2-propanol is then added to the reaction mixture.
- The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.
- After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.
- The crude product is washed with water to remove any remaining salts and base.
- The final product is purified by distillation under reduced pressure.



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Figure 1: Synthesis workflows for **1-Phenoxy-2-propanol**.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of **1-Phenoxy-2-propanol**. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the determination of **1-phenoxy-2-propanol**, particularly in cosmetic formulations.

Instrumentation:

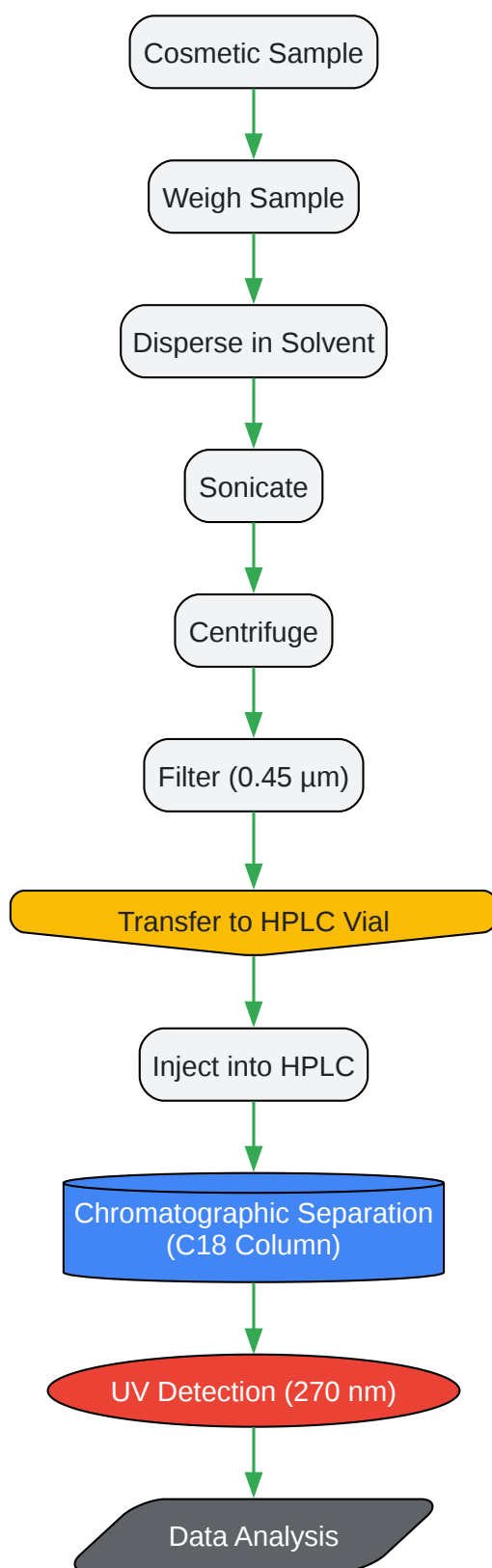
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 270 nm
- Injection Volume: 20 μ L

Sample Preparation (for a cosmetic cream):

- Accurately weigh a portion of the cosmetic sample.
- Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
- Sonicate the mixture to ensure complete extraction of **1-phenoxy-2-propanol**.
- Centrifuge the sample to precipitate any insoluble excipients.
- Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.
- Inject the filtered sample into the HPLC system.



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Figure 2: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **1-phenoxy-2-propanol**, especially in complex matrices and for trace-level analysis.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 μ m)

Chromatographic and Spectrometric Conditions:

- Injector Temperature: 180 °C
- Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C
- Carrier Gas: Helium at a constant flow of 1.3 mL/min
- Injection Volume: 2 μ L (splitless mode)
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis

Spectroscopic Data

Table 3: Spectroscopic Data Summary

Technique	Key Features
^1H NMR	Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group.
^{13}C NMR	Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons.
FTIR	Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring.
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) and characteristic fragmentation patterns that can be used for structural confirmation.

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References

- 1. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]
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